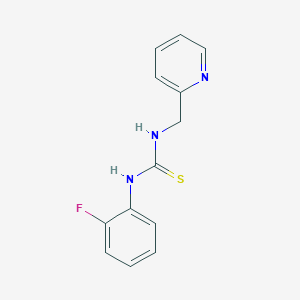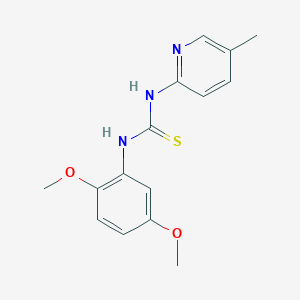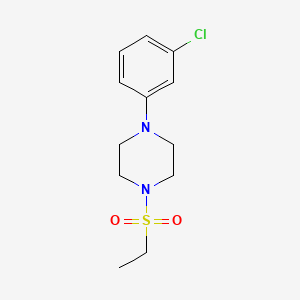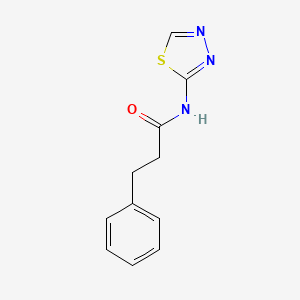
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and cancer.
作用机制
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This leads to allosteric activation of AMPK and phosphorylation of its downstream targets. AMPK activation results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while also inhibiting lipogenesis and gluconeogenesis. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have a similar mechanism of action to the endogenous AMPK activator, AMP.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to decrease lipogenesis and gluconeogenesis. In animal studies, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for AMPK activation. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to activate AMPK without affecting other signaling pathways, making it a valuable tool for studying the effects of AMPK activation. However, one limitation of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide is its potential off-target effects. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to activate other kinases in addition to AMPK, which may affect the interpretation of experimental results.
未来方向
For research on 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide include investigating its potential therapeutic applications, developing more specific AMPK activators, and assessing its long-term safety and efficacy.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with potassium tert-butoxide to form 4-chloro-3-methylphenoxide. This intermediate is then reacted with 2-bromo-4'-cyanoacetophenone to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied and optimized, resulting in a high yield and purity of the final product.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been widely used in scientific research to investigate the role of AMPK in cellular metabolism and disease. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, and inflammation. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been used to investigate the potential therapeutic applications of AMPK activation in treating metabolic disorders such as type 2 diabetes and obesity.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-8-13(6-7-14(11)17)21-10-16(20)19-15-5-3-2-4-12(15)9-18/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIDHJTPAKDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)




![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)


![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)


